molecular formula C9H9ClO3 B8642432 Methyl 2-chloro-4-(hydroxymethyl)benzoate

Methyl 2-chloro-4-(hydroxymethyl)benzoate

Cat. No. B8642432
M. Wt: 200.62 g/mol
InChI Key: YBBYABXDWQVBID-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

A mixture of methyl 2-chloro-4-(hydroxymethyl)benzoate (350 mg, 1.7 mmol) in and manganese oxide (756 mg, 30.9 mmol) in dichloromethane (10 mL) was stirred at 27° C. for 6 hours. The mixture was filtered and evaporated in vacuo to give Intermediate 75 (210 mg, 61%).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
756 mg
Type
catalyst
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([CH2:12][OH:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]>ClCCl.[O-2].[Mn+2]>[Cl:1][C:2]1[CH:11]=[C:10]([CH:12]=[O:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
756 mg
Type
catalyst
Smiles
[O-2].[Mn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27 °C
Stirring
Type
CUSTOM
Details
was stirred at 27° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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